(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate structural analysis
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Chiral piperazine derivatives are prevalent scaffolds in numerous approved pharmaceuticals, making the rigorous validation of their structure and stereochemical integrity a critical step in drug discovery and development.[1][2][3][4] This document, intended for researchers, chemists, and quality control professionals, moves beyond simple data reporting to explain the causality behind analytical method selection. It integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy to build a self-validating system for complete structural elucidation. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to ensure both technical accuracy and practical applicability.
Introduction: A Key Chiral Intermediate
(R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate is a strategically designed heterocyclic compound. Its structure combines several key features that make it a valuable intermediate for synthesizing complex molecular targets.[5]
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Chiral Piperazine Core: The piperazine ring is a common motif in drugs targeting the central nervous system (CNS) and other therapeutic areas.[3][5] The stereocenter at the C-2 position, defined as (R), is crucial, as different enantiomers of a drug can have vastly different efficacy and safety profiles.[6][7]
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Orthogonal Protection: The molecule features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N-1 position and a benzyl (Bn) group at the N-4 position. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenation.[8] This orthogonal scheme allows for selective deprotection and functionalization at either nitrogen atom, providing synthetic flexibility.
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Versatility in Synthesis: As a chiral building block, it provides a pre-defined stereocenter, streamlining the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and reducing the need for challenging chiral separations later in the synthetic route.[9][10]
Chemical Structure and Physicochemical Properties
The structural integrity of this molecule is the foundation of its utility. Below is a diagram of its structure and a table summarizing its key properties.
Caption: Structure of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈N₂O₂ | Calculated |
| Molecular Weight | 304.43 g/mol | Calculated |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid | Supplier Data |
| Chirality | Contains one stereocenter at C-2 | Structural Feature |
| Key Functional Groups | Carbamate (Boc), Tertiary Amine, Aromatic Ring | Structural Feature |
Synthesis and Quality Control Imperatives
The synthesis of enantiomerically pure 2-substituted piperazines often begins with chiral α-amino acids, followed by a series of transformations including cyclization reactions like the aza-Michael addition.[11] Alternative strategies include the asymmetric hydrogenation of pyrazine precursors.[2][12] Regardless of the synthetic route, the final product must undergo rigorous analysis to confirm not only its chemical identity but also its enantiomeric purity, as trace amounts of the undesired (S)-enantiomer can have significant biological consequences.
Core Structural Elucidation Methodologies
A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a chiral building block. Each technique provides a unique and complementary piece of the structural puzzle.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity and local chemical environment of atoms in a molecule.[13][15] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.
Causality: We use ¹H NMR to identify and integrate all unique proton signals, giving a preliminary structural confirmation. ¹³C NMR confirms the number of unique carbon environments. 2D NMR experiments are then essential to piece the puzzle together: COSY shows which protons are coupled (i.e., neighbors), HSQC correlates each proton to its directly attached carbon, and HMBC reveals longer-range (2-3 bond) C-H correlations, which are critical for confirming the placement of the Boc and benzyl groups on the N-1 and N-4 nitrogens, respectively.
Expected ¹H and ¹³C NMR Data:
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| Boc Group (t-butyl) | ~1.4 (s, 9H) | ~80 (Quaternary C), ~28 (CH₃) | Protons (1.4 ppm) to Carbamate Carbonyl (~155 ppm) |
| Boc Group (C=O) | - | ~155 | - |
| Benzyl (Aromatic) | ~7.2-7.4 (m, 5H) | ~127-138 | Aromatic protons to CH₂ (~63 ppm) |
| Benzyl (CH₂) | ~3.5 (s, 2H) | ~63 | CH₂ protons to aromatic carbons and piperazine C3/C5 |
| Piperazine Ring | ~2.0-4.2 (m, 7H) | ~40-60 | Protons on C2/C6 to Boc C=O; Protons on C3/C5 to Benzyl CH₂ |
| Methyl Group (C-2) | ~1.1 (d, 3H) | ~15 | Methyl protons to C2 and C3 of piperazine ring |
Protocol 1: NMR Structural Confirmation
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Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks to confirm the proton count.
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¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides chemical shifts for all unique carbon atoms.
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2D COSY Acquisition: Run a standard COSY experiment to establish H-H coupling networks within the piperazine ring and between the C-2 proton and the methyl group protons.
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2D HSQC Acquisition: Run an HSQC experiment to correlate each proton signal with its directly attached carbon. This definitively assigns the carbon signals for all protonated carbons.
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2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing for a long-range coupling constant of ~8 Hz. This is the key experiment to confirm the overall structure. Look for crucial correlations:
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From the Boc t-butyl protons to the carbamate carbonyl carbon.
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From the piperazine protons adjacent to N-1 (at C-2 and C-6) to the carbamate carbonyl.
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From the benzyl CH₂ protons to the piperazine carbons adjacent to N-4 (at C-3 and C-5).
-
-
Data Analysis: Integrate all spectra to build the complete molecular structure, confirming all atomic connections.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.[16] Electrospray Ionization (ESI) is a common technique for this type of molecule.
Causality: The primary goal of MS is to confirm the molecular formula by identifying the molecular ion peak. Fragmentation analysis serves as a secondary confirmation of the structure's key components, such as the labile Boc group.
Expected Results:
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Molecular Ion: In positive ion mode ESI-MS, the expected peak would be the protonated molecule [M+H]⁺ at m/z 305.4.
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Key Fragments:
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Loss of Boc group: A prominent fragment at m/z 205.3, corresponding to the loss of the C₅H₈O₂ fragment (100 Da).
-
Loss of Benzyl group: A fragment corresponding to the cleavage of the benzyl group (C₇H₇, 91 Da).
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Tropylium ion: A characteristic peak at m/z 91, corresponding to the stable [C₇H₇]⁺ ion from the benzyl group.
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Protocol 2: LC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography (Optional but recommended): Use a short C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the sample is pure before entering the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion scan mode over a range of m/z 50-500.
-
Data Analysis: Identify the [M+H]⁺ peak and confirm its m/z matches the calculated value for C₁₈H₂₈N₂O₂. Analyze the spectrum for expected fragment ions to further validate the structure.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (% ee) of a chiral compound.[7] This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Causality: While NMR and MS confirm the chemical structure, they typically cannot differentiate between enantiomers without a chiral additive. Chiral HPLC provides a direct, quantitative measure of the ratio of the (R)- and (S)-enantiomers, which is a critical quality attribute for any chiral building block used in pharmaceutical development.[7]
Protocol 3: Chiral HPLC for Enantiomeric Purity
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Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) as they are effective for a broad range of compounds.
-
Mobile Phase Screening: Begin with standard mobile phases such as mixtures of hexane/isopropanol or hexane/ethanol. The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape for basic compounds like piperazines.
-
Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to achieve a good resolution (>1.5) and a reasonable run time.
-
Sample Analysis:
-
Prepare a standard of the racemic mixture to identify the elution order of the (R) and (S) enantiomers.
-
Inject the sample of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate.
-
Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.
-
-
Data Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers:
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[16]
Causality: This technique serves as a quick quality check. The presence of a strong carbonyl stretch confirms the Boc group, while the combination of aromatic and aliphatic C-H stretches is consistent with the overall structure.
Expected Absorptions:
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~2850-3000 cm⁻¹: Aliphatic C-H stretching (piperazine, methyl, benzyl CH₂, Boc).
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~3030 cm⁻¹: Aromatic C-H stretching (benzyl ring).
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~1690 cm⁻¹: Strong C=O stretching from the carbamate (Boc group).
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~1450-1600 cm⁻¹: Aromatic C=C stretching.
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~1160 cm⁻¹: C-N stretching.
Integrated Analytical Workflow
No single technique is sufficient. A robust structural analysis relies on the logical integration of all data points. The workflow below illustrates a self-validating system for characterization.
Caption: Integrated workflow for the structural validation of the chiral building block.
Conclusion
The structural analysis of (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate requires a methodical and multi-faceted approach. By integrating the complementary data from NMR, MS, HPLC, and IR, researchers can achieve an unambiguous confirmation of chemical identity, purity, and stereochemical integrity. The protocols and logical workflows detailed in this guide provide a robust framework for ensuring that this critical chiral building block meets the stringent quality standards required for its application in pharmaceutical research and development, ultimately contributing to the creation of safer and more effective medicines.
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